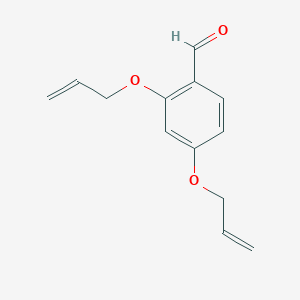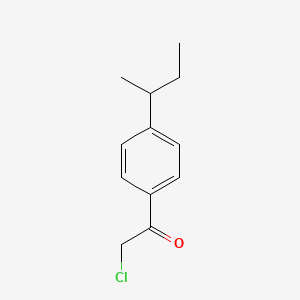
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is an organic compound characterized by a phenyl ring substituted with a sec-butyl group and a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-sec-butylphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, ethers, or thioethers.
Reduction: 1-(4-sec-Butyl-phenyl)-2-hydroxyethanone.
Oxidation: 4-sec-Butylbenzoic acid.
Applications De Recherche Scientifique
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butyl-phenyl)-2-chloro-ethanone: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(4-sec-Butyl-phenyl)-2-bromo-ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to tert-butyl or other alkyl groups. This uniqueness can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKATGIDLDKFDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403521 |
Source


|
| Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77234-66-3 |
Source


|
| Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
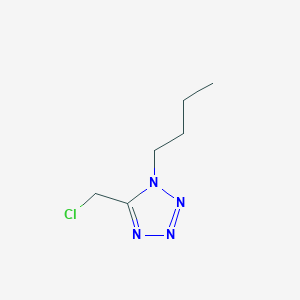

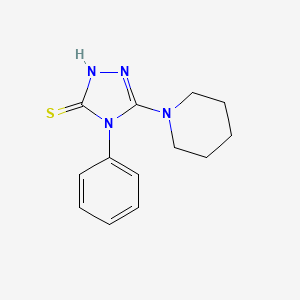
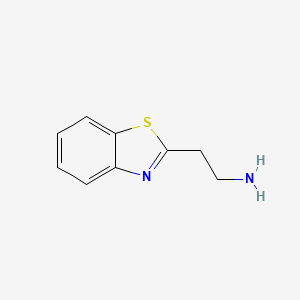
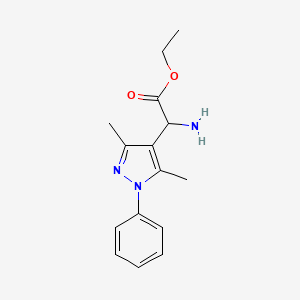
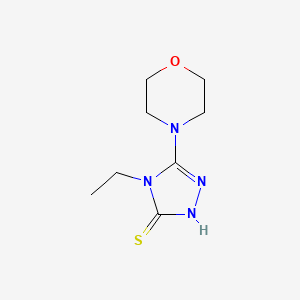
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)
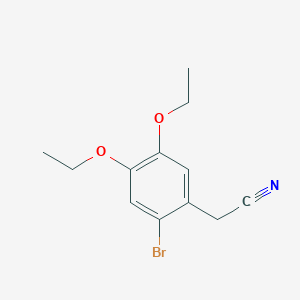
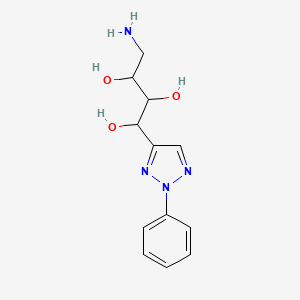
![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)
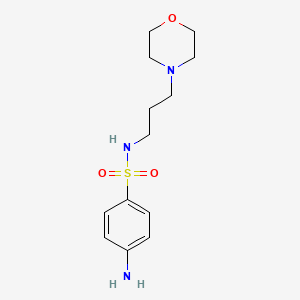
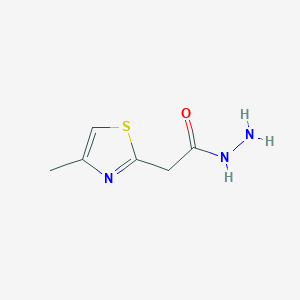
![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
